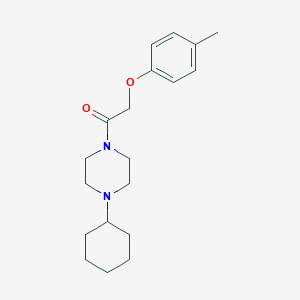
1-(4-Cyclohexylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyclohexylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by a cyclohexyl group attached to a piperazine ring, which is further substituted with a 4-methylphenoxyacetyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclohexylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyclohexylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(4-Cyclohexylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Cyclohexylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexylpiperazine: Lacks the 4-methylphenoxyacetyl group, resulting in different biological activities.
4-Methylphenylpiperazine: Lacks the cyclohexyl group, leading to variations in its pharmacological profile.
1-Benzyl-4-[(4-methylphenoxy)acetyl]piperazine: Contains a benzyl group instead of a cyclohexyl group, affecting its chemical properties and biological activities.
Uniqueness
1-(4-Cyclohexylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone is unique due to the presence of both the cyclohexyl and 4-methylphenoxyacetyl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H28N2O2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-(4-cyclohexylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone |
InChI |
InChI=1S/C19H28N2O2/c1-16-7-9-18(10-8-16)23-15-19(22)21-13-11-20(12-14-21)17-5-3-2-4-6-17/h7-10,17H,2-6,11-15H2,1H3 |
InChI Key |
PYWFLCUVGDBEPB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3CCCCC3 |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247655.png)
![1-[1-(2-Methylbenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247656.png)
![1-[1-(2,3-Dimethoxybenzyl)-4-piperidyl]-4-phenylpiperazine](/img/structure/B247657.png)
![2-(4-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}piperazin-1-yl)ethanol](/img/structure/B247659.png)
![2-{4-[1-(2-Methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B247661.png)
![2-{4-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B247664.png)
![2-{4-[1-(3-Chlorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B247665.png)
![1-[1-(4-Methylbenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247669.png)
![1-Phenyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247670.png)
![1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247673.png)
![1-[1-(4-Ethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247674.png)
![1-[1-(2-Ethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247675.png)
![1-[1-(3-Chlorobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247676.png)
![1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247677.png)
